6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 941867-04-5
VCID: VC2909241
InChI: InChI=1S/C13H10FN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
SMILES: C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Molecular Formula: C13H10FN3S
Molecular Weight: 259.3 g/mol

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

CAS No.: 941867-04-5

Cat. No.: VC2909241

Molecular Formula: C13H10FN3S

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine - 941867-04-5

Specification

CAS No. 941867-04-5
Molecular Formula C13H10FN3S
Molecular Weight 259.3 g/mol
IUPAC Name 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C13H10FN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Standard InChI Key CBCQPFLDIDWAEL-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Canonical SMILES C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F

Introduction

Chemical Properties and Characterization

Physical and Chemical Properties

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exists as a solid compound at room temperature, though detailed information about its melting point, solubility, and other physical properties is limited in the available literature. From a chemical perspective, the compound contains multiple reactive sites including the secondary amine (-NH-) group which can participate in hydrogen bonding and serve as a nucleophile in chemical reactions. Additionally, the nitrogen atoms in both the benzothiazole and pyridine rings can function as hydrogen bond acceptors, potentially contributing to interactions with biological targets.

Spectroscopic and Analytical Identifiers

For accurate identification and characterization of 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, several standard chemical identifiers are used. These include:

Identifier TypeValue
IUPAC Name6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Standard InChIInChI=1S/C13H10FN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Standard InChIKeyCBCQPFLDIDWAEL-UHFFFAOYSA-N
SMILESC1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Canonical SMILESC1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F
PubChem Compound ID42281691

Table 1: Chemical identifiers for 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

These identifiers are crucial for unambiguous referencing in scientific literature and databases, enabling researchers to accurately identify and work with this compound across various platforms and research environments.

Synthesis and Preparation Methods

Structural FeaturePotential Contribution to Bioactivity
Benzothiazole coreProvides a rigid scaffold that can interact with various biological targets
Fluorine substituentEnhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties
Secondary amine linkageActs as both hydrogen bond donor and acceptor, facilitating interactions with receptor binding sites
Pyridine ringIntroduces additional hydrogen bond acceptor sites and modifies the electronic properties of the molecule

Table 2: Structure-activity relationship features of 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

These structural features collectively contribute to the compound's potential therapeutic profile, though further experimental validation is needed to establish definitive structure-activity relationships .

Comparative Analysis with Related Compounds

Comparison with Benzothiazole Derivatives

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine belongs to the broader class of substituted benzothiazole compounds, many of which have demonstrated significant biological activities. A related compound, 6-Pyridin-3-yl-1,3-benzothiazol-2-amine (C12H9N3S, molecular weight 227.29 g/mol), differs primarily in the direct attachment of the pyridine ring to the benzothiazole core rather than through a methylene bridge . This structural difference likely affects the conformational flexibility and three-dimensional arrangement of the molecule, potentially leading to differences in biological activity profiles.

Another related compound family includes the 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds described in patent literature, which share the fluorinated benzothiazole core but differ in substitution patterns and additional structural elements . These compounds are being investigated for various pharmaceutical applications, suggesting a broader therapeutic potential for this class of molecules.

Structural Variations and Their Impact

The impact of structural variations on the properties and activities of benzothiazole derivatives can be substantial. The table below compares 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine with related compounds:

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Activity
6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amineC13H10FN3SBase compoundReference compound
6-Pyridin-3-yl-1,3-benzothiazol-2-amineC12H9N3SDirect pyridine attachment instead of methylene linker; pyridine at position 3 instead of 2; no fluorineAltered conformational flexibility; different electronic distribution
6-fluoro-2-methylbenzo[d]thiazol-5-yl derivativesVariesMethyl group at position 2 instead of amine; different substitution patternModified hydrogen bonding capacity; altered receptor interactions

Table 3: Comparison of 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine with structurally related compounds

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